Methyl 4-methoxy-5-vinylpicolinate
Description
Methyl 4-methoxy-5-vinylpicolinate is a methyl ester derivative of picolinic acid featuring a methoxy group at position 4 and a vinyl group at position 5 of the pyridine ring. This article synthesizes data from peer-reviewed research and commercial databases to provide a professional comparison with structurally similar compounds.
Properties
IUPAC Name |
methyl 5-ethenyl-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-4-7-6-11-8(10(12)14-3)5-9(7)13-2/h4-6H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFRBVEACRLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-5-vinylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Vinylation: The vinyl group can be introduced at the 5-position through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-5-vinylpicolinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Methyl 4-methoxy-5-vinylpicolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-5-vinylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The substituents on the picolinate backbone significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of Methyl 4-methoxy-5-vinylpicolinate and its analogs:
Key Observations :
- The methoxy group in this compound likely improves metabolic stability compared to hydrolytically labile esters (e.g., hydroxy derivatives) .
- Bromine in Methyl 5-bromopicolinate facilitates Suzuki or Ullmann couplings, a feature absent in the vinyl-substituted analog .
Comparison :
- The vinyl group in this compound may require palladium-catalyzed coupling (e.g., Heck reaction), contrasting with the carbodiimide or nucleophilic aromatic substitution methods used for other analogs .
Physicochemical Properties and Functional Implications
Functional Implications :
- The vinyl group’s reactivity makes this compound suitable for polymer or prodrug development, whereas bromo derivatives are better suited for synthetic intermediates .
- The hydroxy group in Methyl 5-hydroxy-4-methylpicolinate limits its stability under oxidative conditions but enhances solubility for aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
